4-Bromo-1-trityl-1H-pyrazole

Übersicht

Beschreibung

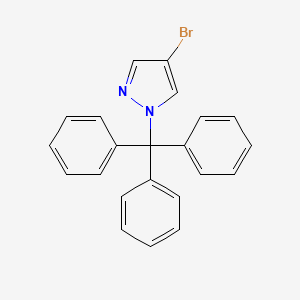

4-Bromo-1-trityl-1H-pyrazole is an organic compound characterized by the presence of a bromine atom at the fourth position and a trityl group at the first position of the pyrazole ring. This compound is a white or off-white crystalline solid and is used in various chemical and pharmaceutical applications due to its unique structural properties .

Vorbereitungsmethoden

The synthesis of 4-Bromo-1-trityl-1H-pyrazole typically involves the reaction of trityl bromide with 4-bromopyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by heating the reaction mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

4-Bromo-1-trityl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium or copper catalysts.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reagents and conditions used in the reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-1-trityl-1H-pyrazole has been explored for its potential therapeutic applications. Its structure allows for interactions with biological targets, making it a candidate for drug development. The following are key areas of interest:

- Anticancer Activity : Studies have indicated that pyrazole derivatives exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The bromine substitution may enhance the compound's biological activity compared to unsubstituted analogs.

- Antimicrobial Properties : Certain derivatives of pyrazoles have shown promise as antimicrobial agents. The presence of the triphenylmethyl group may contribute to increased lipophilicity, enhancing membrane permeability and efficacy against bacterial strains.

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its versatile reactivity:

- Synthesis of Heterocycles : this compound can be utilized in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals. Its reactivity allows for functionalization at the pyrazole ring, facilitating the formation of more complex structures.

- Reagent in Coupling Reactions : This compound can act as a reagent in coupling reactions, particularly in the formation of C-C bonds. Its ability to participate in cross-coupling reactions makes it valuable in constructing complex organic molecules.

Material Science

Recent studies have explored the use of this compound in material science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to modify properties such as thermal stability and mechanical strength. Its unique structure may impart specific functionalities to polymers, making them suitable for advanced applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various pyrazole derivatives, including this compound, on human cancer cell lines. The results indicated that this compound inhibited cell proliferation significantly compared to controls, suggesting its potential as an anticancer agent.

Case Study 2: Synthesis of Novel Heterocycles

Researchers synthesized novel heterocyclic compounds using this compound as a precursor. The reaction conditions were optimized to yield high purity products, demonstrating the utility of this compound in synthetic organic chemistry.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-trityl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit liver alcohol dehydrogenase by binding to the active site of the enzyme, thereby preventing the oxidation of alcohols . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-1-trityl-1H-pyrazole can be compared with other similar compounds, such as:

4-Bromopyrazole: Lacks the trityl group and has different reactivity and applications.

1-Trityl-1H-pyrazole: Lacks the bromine atom and exhibits different chemical behavior.

4-Bromo-1-phenyl-1H-pyrazole: Contains a phenyl group instead of a trityl group, leading to variations in its chemical properties and applications

The uniqueness of this compound lies in its combination of the bromine atom and the trityl group, which imparts distinct reactivity and potential for diverse applications in research and industry.

Biologische Aktivität

4-Bromo-1-trityl-1H-pyrazole is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 336.25 g/mol. The presence of the bromine atom at the 4-position enhances its reactivity, allowing for further functionalization and making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to inhibit various biochemical pathways:

- Oxidative Phosphorylation Inhibition : It has been shown to inhibit oxidative phosphorylation, which disrupts ATP production in cells, potentially affecting energy-dependent cellular processes.

- Calcium Signaling Interference : The compound also impacts calcium uptake, both energy-dependent and independent, which can alter cellular signaling pathways critical for various physiological functions.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that derivatives of 4-bromopyrazole exhibit fungicidal activity against pathogens like Physalospora piricola and Alternaria solani.

- Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory properties, with significant inhibition rates for tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) compared to standard anti-inflammatory drugs .

- Antitubercular Activity : Research indicates that pyrazole derivatives can inhibit the growth of Mycobacterium tuberculosis, showcasing their potential in treating tuberculosis .

Study on Antimicrobial Properties

A study conducted by Burguete et al. synthesized a series of pyrazole derivatives, including 4-bromo variants, which were tested against various bacterial strains. One notable compound showed significant activity against E. coli and S. aureus, highlighting the importance of structural modifications in enhancing antimicrobial efficacy .

Study on Anti-inflammatory Activity

Selvam et al. synthesized novel pyrazole derivatives that demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to dexamethasone's 76% inhibition at 1 µM. This suggests that certain modifications can lead to compounds with comparable or superior anti-inflammatory effects .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-bromo-1-tritylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPENTLJGGGSVAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445567 | |

| Record name | 4-BROMO-1-TRITYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95162-14-4 | |

| Record name | 4-BROMO-1-TRITYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.